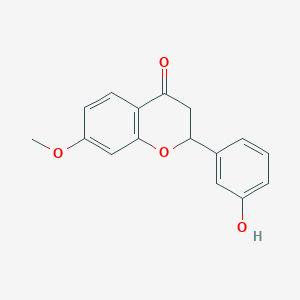

2-(3-Hydroxyphenyl)-7-methoxychroman-4-one

Description

Significance of Chromanones as Privileged Scaffolds in Medicinal Chemistry

In the field of drug discovery, certain molecular frameworks, known as "privileged scaffolds," are recognized for their ability to bind to multiple biological targets with high affinity. Chromanones are widely regarded as such a scaffold. nih.govacs.org Their structural rigidity and capacity for diverse substitutions make them ideal templates for designing therapeutic molecules. nih.govacs.org The absence of the C2-C3 double bond, which distinguishes chromanones from the related chromones, results in significant variations in their biological activities. nih.govnih.govacs.org

Research has demonstrated that both natural and synthetic chromanone derivatives exhibit a broad spectrum of pharmacological effects. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that modifications at various positions on the chromanone ring, particularly at C-2, C-3, C-6, and C-7, can yield potent compounds. nih.gov For instance, substitutions with methoxyphenyl, aromatic groups, or benzylidene moieties at the C-2 and C-3 positions can lead to compounds with strong antioxidant properties. nih.gov The wide range of biological activities associated with the chromanone core underscores its importance and continued relevance in medicinal chemistry. nih.govnih.gov

Table 1: Reported Biological Activities of Chromanone Derivatives | Biological Activity | Description | Reference(s) | | :--- | :--- | :--- | | Anticancer | Exhibits potential in cancer treatment and as chemoprotective agents. rsc.orgnih.gov | | Anti-inflammatory | Shows activity against inflammation. nih.govresearchgate.net | | Antioxidant | Capable of neutralizing free radicals, which is linked to managing diseases involving oxidative stress. nih.govresearchgate.net | | Antimicrobial | Effective against various pathogenic microbes, including bacteria and fungi. nih.govnih.gov | | Antiviral | Demonstrates activity against viruses, including the human immunodeficiency virus (HIV). nih.govnih.gov | | Antidiabetic | Substitutions at C-2, 3, 6, and 7 can provide effective antidiabetic properties. nih.gov | | Neuroprotective | Certain flavonoids, including flavanones, are studied for their neuroprotective effects. researchgate.net |

Overview of 2-(3-Hydroxyphenyl)-7-methoxychroman-4-one within the Flavanone (B1672756) and Chromanone Chemical Landscape

The chemical landscape of chromanones is vast, with flavonoids representing one of the most significant classes. nih.gov Flavonoids are categorized into several subclasses based on the structural variations of the C-ring, including flavones, flavonols, and flavanones. nih.gov Flavanones, characterized by a 2-phenyl substituted chroman-4-one core, are a key intermediate in the biosynthetic pathway of other flavonoids. rsc.orgnih.gov

The compound this compound fits directly into this classification. It is a flavanone distinguished by two specific substitutions: a methoxy (B1213986) group (-OCH₃) at the 7-position of the chromanone's A-ring and a hydroxyl group (-OH) at the 3-position (meta-position) of the B-ring phenyl substituent. This specific arrangement of functional groups contributes to its unique chemical properties and biological potential. Its structure is isomeric to other substituted flavanones and related compounds, such as isoflavanones which feature a 3-phenyl chroman-4-one skeleton.

Table 2: Chemical Classification of this compound

| Classification Level | Name | Defining Feature |

|---|---|---|

| Broad Class | Heterocyclic Compounds | Contains atoms of at least two different elements in its rings. nih.gov |

| Subclass | Chromanones | Features a benzene (B151609) ring fused to a dihydropyranone ring. rsc.orgnih.gov |

| Further Subclass | Flavonoids | A large group of plant-derived polyphenolic compounds. nih.govnih.gov |

| Specific Group | Flavanones | Characterized by a 2-phenyl-chroman-4-one backbone. rsc.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

32274-72-9 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

2-(3-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O4/c1-19-12-5-6-13-14(18)9-15(20-16(13)8-12)10-3-2-4-11(17)7-10/h2-8,15,17H,9H2,1H3 |

InChI Key |

YETISVQJYRETIF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC(=CC=C3)O |

Origin of Product |

United States |

Synthetic Strategies for 2 3 Hydroxyphenyl 7 Methoxychroman 4 One and Its Analogues

Chemical Synthesis Approaches to the Chromanone Core

The construction of the chromanone skeleton, the central structural motif of 2-(3-hydroxyphenyl)-7-methoxychroman-4-one, can be achieved through several reliable synthetic routes. A prevalent and versatile method is the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with an appropriate benzaldehyde (B42025), followed by an intramolecular cyclization.

A common pathway involves the reaction of a 2'-hydroxyacetophenone with a benzaldehyde in the presence of a base to form a chalcone (B49325) intermediate. This intermediate then undergoes an intramolecular oxa-Michael addition to yield the chroman-4-one ring system. For the synthesis of the specific target molecule, 2'hydroxy-4'-methoxyacetophenone would be reacted with 3-hydroxybenzaldehyde.

Another established method for constructing a substituted chromanone core involves the acylation of a phenol, such as resorcinol (B1680541), with a suitable acylating agent, followed by an intramolecular cyclization. For instance, the acylation of resorcinol with 3-chloropropionic acid in the presence of a strong acid catalyst can yield a 2',4'-dihydroxy-3-chloropropiophenone intermediate. Subsequent treatment with a base promotes an intramolecular cyclization to form the 7-hydroxychroman-4-one core. The methoxy (B1213986) group can be introduced at a later stage or by starting with a methoxy-substituted phenol.

These foundational methods provide a robust platform for accessing the basic chromanone scaffold, which can then be further elaborated to introduce the desired substitution patterns.

| Starting Materials | Key Reaction Type | Intermediate | Product |

| 2'-Hydroxyacetophenone, Benzaldehyde | Claisen-Schmidt Condensation, Intramolecular oxa-Michael addition | Chalcone | 2-Phenylchroman-4-one |

| Resorcinol, 3-Chloropropionic acid | Acylation, Intramolecular Cyclization | 2',4'-Dihydroxy-3-chloropropiophenone | 7-Hydroxychroman-4-one |

Directed Synthesis of Substituted 2-Phenylchroman-4-ones

The directed synthesis of specifically substituted 2-phenylchroman-4-ones, such as this compound, is readily achievable by selecting appropriately functionalized starting materials. The Claisen-Schmidt condensation approach is particularly amenable to this strategy, as a wide variety of substituted 2'-hydroxyacetophenones and benzaldehydes are commercially available or can be synthesized.

To obtain this compound, the synthesis would commence with 2'-hydroxy-4'-methoxyacetophenone and 3-hydroxybenzaldehyde. The reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide, in a suitable solvent like ethanol. The initial aldol (B89426) condensation product, a chalcone, is then cyclized, often under the same basic conditions or with subsequent acid catalysis, to afford the final chromanone.

This modular approach allows for the synthesis of a wide array of analogues by simply varying the substitution patterns on the two aromatic rings of the starting materials. For example, using different substituted benzaldehydes allows for the introduction of various functional groups on the 2-phenyl ring, while employing different substituted 2'-hydroxyacetophenones enables modification of the benzopyran portion of the molecule. This flexibility is crucial for exploring the structure-activity relationships of this class of compounds.

| 2'-Hydroxyacetophenone Derivative | Benzaldehyde Derivative | Product |

| 2'-Hydroxy-4'-methoxyacetophenone | 3-Hydroxybenzaldehyde | This compound |

| 2'-Hydroxy-4',6'-dimethoxyacetophenone | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5,7-dimethoxychroman-4-one |

| 2',5'-Dihydroxyacetophenone | Benzaldehyde | 6-Hydroxy-2-phenylchroman-4-one |

Stereoselective Synthesis of Chiral Chromanone Derivatives

The C2 position of the 2-phenylchroman-4-one scaffold is a stereocenter, meaning that these compounds can exist as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the development of stereoselective synthetic methods is of paramount importance. Several effective strategies have been developed to control the stereochemistry at the C2 position, leading to the synthesis of enantioenriched or enantiopure chromanone derivatives.

One successful approach involves the use of chiral catalysts in the intramolecular oxa-Michael addition step. Organocatalysis, employing chiral amines or thioureas derived from natural products like quinine, has proven to be highly effective. These catalysts can create a chiral environment around the substrate, directing the cyclization to favor the formation of one enantiomer over the other, often with high enantiomeric excess (ee).

Transition metal catalysis with chiral ligands is another powerful tool for stereoselective chromanone synthesis. Chiral N,N'-dioxide nickel(II) complexes and palladium complexes bearing chiral ligands have been successfully employed to catalyze the asymmetric intramolecular conjugate addition, affording chiral flavanones in high yields and enantioselectivities. These methods provide access to specific stereoisomers of 2-phenylchroman-4-one derivatives, which is crucial for investigating their stereospecific interactions with biological targets.

| Catalytic System | Reaction Type | Key Feature | Outcome |

| Quinine-derived thiourea | Organocatalytic intramolecular oxa-Michael addition | Creates a chiral environment for cyclization | High enantiomeric excess of the chromanone product |

| Chiral N,N'-dioxide Nickel(II) complex | Transition metal-catalyzed intramolecular conjugate addition | Effective for a range of substrates | High yields and enantioselectivities |

| Palladium complex with chiral ligand | Asymmetric conjugate addition of arylboronic acids to chromones | Enables construction of chiral flavanones | High yields and enantioselectivities (up to 97% ee) |

Derivatization and Structural Modification for Library Generation

To explore the full potential of the 2-phenylchroman-4-one scaffold and to establish comprehensive structure-activity relationships (SAR), the generation of compound libraries through derivatization and structural modification is a key strategy. The functional groups present in this compound, namely the phenolic hydroxyl group and the aromatic rings, provide convenient handles for chemical modification.

The phenolic hydroxyl group on the 2-phenyl ring can be readily modified through various reactions. For instance, O-alkylation can be performed to introduce a variety of alkyl or substituted alkyl chains, thereby modulating the lipophilicity and steric bulk of the molecule. Esterification of the hydroxyl group is another common modification to introduce different acyl groups.

The aromatic rings of the chromanone core can also be functionalized. Electrophilic aromatic substitution reactions, such as halogenation or nitration, can introduce new substituents onto the benzene (B151609) rings, although regioselectivity can be a challenge. More controlled modifications can be achieved through cross-coupling reactions if a suitable handle, such as a halogen atom, is present on one of the starting materials.

By systematically applying these derivatization strategies, a library of analogues with diverse structural features can be synthesized. This allows for a thorough investigation of how different substituents and their positions on the chromanone scaffold influence its biological activity, ultimately guiding the design of more potent and selective compounds. A broad library of methoxy and hydroxy flavones, and their 4-thio analogues, has been constructed to probe their structure–activity relationships for anti-proliferative activity.

| Modification Site | Reaction Type | Potential New Functionality |

| 3'-Hydroxyl group | O-Alkylation | Ethers (e.g., -OCH3, -OCH2CH3) |

| 3'-Hydroxyl group | Esterification | Esters (e.g., -OCOCH3, -OCOPh) |

| Aromatic Rings (A and B) | Electrophilic Aromatic Substitution | Halogens (-Cl, -Br), Nitro groups (-NO2) |

| Aromatic Rings (A and B) | Cross-Coupling Reactions | Aryl, alkyl, or other functional groups |

Structure Activity Relationship Sar Studies of 2 3 Hydroxyphenyl 7 Methoxychroman 4 One and Chromanone Derivatives

Influence of Substituents on Pharmacological Activities

The hydroxyl group at the meta-position (C-3') of the 2-phenyl ring plays a significant role in the biological activity of chromanone derivatives. Research has shown that the presence of a hydrogen bond donor at this position can greatly impact a compound's efficacy. nih.gov For instance, in a study on chromone (B188151) derivatives designed to suppress superoxide (B77818) anion generation in human neutrophils, the presence of a hydrogen bond donor at the meta-position of the phenyl ring was found to be a key factor for potent anti-inflammatory effects. nih.govresearchgate.net

Furthermore, broader studies on flavonoids suggest that a hydroxyl group at the C3' position can enhance anti-inflammatory activity. mdpi.com This enhancement is often attributed to the group's ability to participate in hydrogen bonding with target enzymes or receptors, thereby improving binding affinity and modulating the biological response. The electronic properties conferred by the hydroxyl group can also influence the molecule's antioxidant potential by facilitating the donation of a hydrogen atom to scavenge free radicals.

| Compound Scaffold | Substituent at Phenyl Ring (meta-position) | Observed Impact on Activity | Reference |

|---|---|---|---|

| Chromone | Hydrogen Bond Donor (e.g., -OH) | Greatly impacts inhibitory activity on superoxide anion generation | nih.gov |

| Flavone (B191248) | -OH at C3' | Enhances anti-inflammatory activity | mdpi.com |

The methoxy (B1213986) group at the C-7 position of the chromanone A-ring is another crucial determinant of pharmacological activity. Studies have demonstrated that this substituent significantly influences the anti-inflammatory properties of chromone derivatives. nih.govresearchgate.net Specifically, the 7-methoxy group was identified as a key feature for potent inhibition of superoxide anion generation from human neutrophils. nih.gov

In broader studies of flavonoids, the C-7 position has been highlighted as vital for activity, with either a methoxy or a hydroxyl group at this position playing a critical role. mdpi.com For example, the presence of a methoxy group at C-7 has been shown to enhance the anti-inflammatory and neuroprotective activity of flavones. mdpi.com The lipophilicity conferred by the methoxy group can improve membrane permeability and bioavailability, while its electronic effects can modulate interactions with molecular targets. However, the context is important, as some studies on biflavonoids have suggested that methylation at C-7, while sometimes beneficial, can also reduce inhibitory effects against certain cancer cell lines. japsonline.com

| Compound Scaffold | Substituent at C-7 | Observed Impact on Activity | Reference |

|---|---|---|---|

| Chromone | -OCH₃ | Greatly impacts inhibitory activity on superoxide anion generation | nih.gov |

| Flavone | -OCH₃ | Enhances anti-inflammatory activity | mdpi.com |

| Biflavonoid (Amentoflavone) | -OCH₃ | May reduce inhibitory effects on some cancer cells | japsonline.com |

The C-2 carbon of the chromanone ring is a chiral center when substituted with a group other than hydrogen, as is the case in 2-phenylchroman-4-ones. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S). The stereochemistry at this position is a pivotal factor in determining biological activity, as biological systems, such as enzymes and receptors, are themselves chiral. researchgate.net

The differential interaction of enantiomers with a biological target can lead to significant variations in pharmacological activity, with one enantiomer often being more potent than the other. For a structurally related compound, 7-methoxy-3-(4-methoxyphenyl)chroman-4-one, crystallographic studies have confirmed that it exists as a pair of enantiomers in its crystal structure. nih.gov While specific studies detailing the distinct biological activities of the individual enantiomers of 2-(3-hydroxyphenyl)-7-methoxychroman-4-one are not extensively documented in the reviewed literature, the fundamental principles of pharmacology dictate that the three-dimensional arrangement at C-2 is critical for precise molecular recognition at the target site. Therefore, the specific stereoisomer would be expected to exhibit a distinct biological profile.

The introduction of additional hydroxyl and alkyl groups at various positions on the chromanone scaffold can further modulate biological activity. SAR studies have consistently shown that the presence and placement of these groups are key to optimizing properties like antibacterial and antioxidant effects.

Systematic studies on 4-chromanones have revealed that hydroxyl groups at the C-5 and C-7 positions are often essential for antibacterial activity. nih.govacs.org The 5,7-dihydroxylation pattern on the A-ring is a particularly important feature for activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In addition to hydroxyl groups, alkyl substitutions, particularly at the C-2 position, also play a significant role. The length and nature of the alkyl chain can influence antibacterial potency. For example, among a series of 5,7-dihydroxy-4-chromanones, derivatives with longer aliphatic alkyl chains (six to nine carbons) at the C-2 position showed superior activity against MRSA compared to those with shorter chains. nih.gov

| Chromanone Core Substitution | Additional Substituent | Effect on Activity | Reference |

|---|---|---|---|

| 4-Chromanone | -OH at C-5 and C-7 | Essential for antibacterial activity | nih.govacs.org |

| 5,7-dihydroxy-4-chromanone | Long alkyl chain (C6-C9) at C-2 | Enhanced activity against MRSA | nih.gov |

| 5,7-dihydroxy-4-chromanone | Short alkyl chain (C3) at C-2 | Lower activity against MRSA | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models generate mathematical equations that can predict the activity of novel compounds and provide insights into the structural features that are most important for a desired pharmacological effect.

Several QSAR studies have been performed on chromone and chromanone derivatives to elucidate the key determinants of their activity. For a series of 8-substituted chromen-4-one-2-carboxylic acid derivatives acting as agonists for the G protein-coupled receptor 35 (GPR35), 3D-QSAR models were developed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net The results from these models indicated that steric, electrostatic, and hydrophobic properties of the substituents play a significant role in agonist activity. researchgate.net The contour maps generated from these studies can guide the design of new, more potent agonists by showing which regions of the molecule are favorable or unfavorable for substitution with bulky, electron-donating, or hydrophobic groups.

In another study focusing on 4-aryl-4H-chromenes as apoptosis inducers, QSAR analysis revealed that 2D autocorrelation descriptors and quantum chemical parameters like dipole moments were important structural features influencing activity. nih.gov The development of statistically significant models allows for the virtual screening of new derivatives, prioritizing the synthesis of compounds with the highest predicted potency and optimizing the drug discovery process.

Mechanistic Investigations of 2 3 Hydroxyphenyl 7 Methoxychroman 4 One and Chromanone Bioactivity

In Vitro Pharmacological Activity Profiling

The chromanone (2,3-dihydro-4H-chromen-4-one) scaffold is a core structural feature in a multitude of naturally occurring and synthetic compounds, notably flavonoids. nih.gov This chemical framework is recognized for its broad spectrum of biological activities, including various enzyme-inhibitory properties. nih.gov The specific compound, 2-(3-Hydroxyphenyl)-7-methoxychroman-4-one, belongs to this class of molecules, and its potential for pharmacological activity is inferred from studies on structurally related chromanones and chromones. In vitro pharmacological profiling through enzyme inhibition studies provides a foundational understanding of the mechanisms through which these compounds may exert their effects.

The rigid, planar structure of the chromone (B188151) core, combined with an α,β-unsaturated carbonyl group, facilitates diverse interactions with biological macromolecules, making it a privileged scaffold in drug discovery. researchgate.net Research into various derivatives has revealed potent and often selective inhibitory activities against several key enzymes implicated in human disease.

Monoamine oxidases (MAOs) are critical enzymes that catalyze the oxidative deamination of neurotransmitters. The inhibition of the MAO-B isoform is a validated therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. nih.govresearchgate.net The chromone and chromanone skeletons have been extensively investigated as potent and selective MAO-B inhibitors. nih.govresearchgate.netrsc.orgnih.gov

Studies have demonstrated that substitutions on the chromanone ring are critical for inhibitory potency and selectivity. For instance, a series of C7-substituted chromanones were found to be remarkably potent and selective MAO-B inhibitors, with one of the most active compounds exhibiting an IC50 value of 8.62 nM and over 11,600-fold selectivity for MAO-B over MAO-A. rsc.org Similarly, 6-[(3-bromobenzyl)oxy]chromones have been reported as powerful, reversible MAO-B inhibitors with IC50 values in the low nanomolar range (2.8 nM and 3.7 nM). nih.govresearchgate.net Other related structures, such as chromane-2,4-diones, also show specific MAO-B inhibition with IC50 values ranging from 0.638 µM to 16.66 µM. nih.gov

While the chromanone scaffold, particularly with C7 substitutions, is clearly associated with potent MAO-B inhibition, specific experimental data for the inhibitory activity of this compound against MAO-B were not identified in the reviewed literature.

Table 1: MAO-B Inhibitory Activity of Representative Chromanone and Chromone Derivatives

| Compound Class | Specific Compound Example | Target | IC50 Value | Selectivity Index (SI) for MAO-B | Reference |

|---|---|---|---|---|---|

| C7-Substituted Chromanone | Compound 4f | hMAO-B | 8.62 nM | > 11,627 | rsc.org |

| C6-Substituted Chromone | 6-[(3-bromobenzyl)oxy]chromone-3-carbaldehyde | hMAO-B | 3.7 nM | N/A | nih.govresearchgate.net |

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making its components key targets for therapeutic intervention. mdpi.comnih.gov Several natural products belonging to the flavonoid class, which are characterized by a chromanone-derived backbone, have been identified as inhibitors of this pathway. mdpi.comnih.gov

For example, flavonoids such as fisetin, apigenin, and quercetin (B1663063) have been shown to suppress cancer cell growth by downregulating the PI3K/Akt/mTOR signaling cascade. mdpi.comnih.gov Fisetin, a tetrahydroxyflavone, reportedly inhibits the pathway by decreasing the expression of regulatory (p85) and catalytic (p110) subunits of PI3K and reducing the phosphorylation of Akt and mTOR. nih.gov Isorhamnetin has also been found to suppress cell proliferation by inhibiting this pathway. mdpi.com

Given that this compound is a flavonoid-type structure, it is plausible that it could interact with kinases in the PI3K/mTOR pathway. However, direct experimental studies profiling the inhibitory activity of this compound against PI3K, mTOR, or related kinases are not available in the current body of literature.

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA to facilitate replication and transcription. nih.gov It is a well-established target for antibiotics. nih.gov While various chemical classes have been explored as DNA gyrase inhibitors, including quinolones, gallates, and furanoquinones, the chromanone scaffold is not prominently featured among them. nih.govnih.govfrontiersin.orgresearchgate.net A thorough review of the literature did not yield studies linking chromanone or flavonoid derivatives to the direct inhibition of DNA gyrase. Consequently, there is no available data on the evaluation of this compound as a DNA gyrase inhibitor.

α-Glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into absorbable monosaccharides. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, representing a therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes. nih.gov The chromone scaffold has been identified as the basis for a new class of potent α-glucosidase inhibitors. nih.gov

Several studies have highlighted the potent activity of chromone derivatives. A series of chromone hydrazones were synthesized and found to have significant α-glucosidase inhibitory activity, with IC50 values ranging from 20.1 µM to 45.7 µM. nih.gov The most potent of these, a compound with a 4-sulfonamide substitution, was approximately 40 times more active than the standard drug acarbose (B1664774) (IC50 = 817.38 µM). nih.gov In another study, chromone derivatives isolated from the marine fungus Penicillium thomii also displayed notable inhibition, with IC50 values between 268 and 1017 µM, which were more active than the acarbose positive control under the experimental conditions used. nih.gov

Despite the established potential of the chromone skeleton for α-glucosidase inhibition, no specific research findings on the inhibitory activity of this compound were found.

Table 2: α-Glucosidase Inhibitory Activity of Representative Chromone Derivatives

| Compound Class | Specific Compound Example | Target | IC50 Value | Comparison to Standard | Reference |

|---|---|---|---|---|---|

| Chromone Hydrazone | Compound 4d | α-Glucosidase | 20.1 µM | ~40x more potent than Acarbose | nih.gov |

| Fungal Chromone | Penithochromone R | α-Glucosidase | 268 µM | More active than Acarbose | nih.gov |

5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators involved in various inflammatory diseases like asthma. nih.govthieme-connect.de Consequently, 5-LOX inhibitors are valuable as anti-inflammatory agents. nih.gov The chromone structure has been incorporated into designs of potent 5-LOX inhibitors.

For example, a hybrid molecule combining indole (B1671886) and chromone moieties was designed and synthesized, resulting in a compound with an exceptionally potent IC50 value of 0.02 µM against 5-LOX. nih.gov Flavonoids in general, which are based on the chroman-4-one structure, are widely recognized for their anti-inflammatory properties, which can be partly attributed to their ability to inhibit enzymes in the arachidonic acid cascade, including 5-LOX. thieme-connect.de The mechanism of inhibition by many flavonoids is often linked to their antioxidant and iron-chelating properties. thieme-connect.de

The established activity of chromone-containing hybrids and the general anti-inflammatory profile of flavonoids suggest that this compound could potentially inhibit 5-LOX. However, direct in vitro studies measuring the 5-LOX inhibitory concentration of this compound have not been reported in the reviewed scientific literature.

Table of Compounds Mentioned

| Compound Name | Class |

|---|---|

| This compound | Chromanone (Flavanone) |

| Acarbose | α-Glucosidase Inhibitor (Standard) |

| Apigenin | Flavonoid (Flavone) |

| Fisetin | Flavonoid (Flavonol) |

| Isorhamnetin | Flavonoid (Flavonol) |

| Myricetin | Flavonoid (Flavonol) |

| Penithochromone R | Fungal Chromone Derivative |

| Penithochromone S | Fungal Chromone Derivative |

Enzyme Inhibition Studies.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory response by catalyzing the production of prostaglandins. nih.gov The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comresearchgate.net

While direct studies on the COX-2 inhibitory activity of this compound are not extensively available, research on structurally related flavonoids and methoxyflavones suggests a potential for this class of compounds to interact with COX-2. nih.govwaocp.org For instance, a series of synthesized methoxyflavones were investigated for their anti-inflammatory properties, with some exhibiting selective inhibition of the COX-2 enzyme. waocp.org The position of the methoxy (B1213986) group and other substituents on the flavonoid scaffold appears to play a role in determining the bioactivity of these compounds. waocp.org Molecular docking studies have been employed to understand the binding of flavonoids to the active site of COX-2, indicating that certain structural features may confer preferential inhibition. nih.gov

Table 1: COX-2 Inhibitory Activity of a Representative Methoxyflavone

| Compound | COX-2 Inhibition (%) | Selectivity Index (SI) |

|---|---|---|

| Methoxyflavone F2 | 98.96 ± 1.47 | 3.90 |

| Celecoxib (control) | 98.20 ± 2.55 | 7.54 |

Data for a representative methoxyflavone (F2) from a study on polymethoxyflavones, demonstrating the potential of this class of compounds as COX-2 inhibitors. waocp.org

Cellular Pathway Modulation

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. mdpi.com The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. mdpi.com Isoflavones, a class of compounds to which this compound belongs, have been documented to induce cancer cell death by modulating multiple cellular signaling pathways. researchgate.net

Studies on various isoflavones have shown that they can trigger apoptosis through mechanisms that include the regulation of Akt, NF-κB, MAPK, and p53 signaling pathways. researchgate.net For example, the isoflavone (B191592) derivative semilicoisoflavone B has been shown to induce apoptosis in oral cancer cells by generating reactive oxygen species (ROS) and downregulating the MAPK and Ras/Raf/MEK signaling pathways. researchgate.net This induction of apoptosis is often confirmed by observing characteristic features such as nuclear condensation and the production of apoptotic bodies. researchgate.net Furthermore, the expression of key apoptosis-related proteins, such as survivin, can be modulated by isoflavone treatment. researchgate.net

Research on 5-hydroxy-3′,4′,7-trimethoxyflavone (HTMF), another related flavonoid, demonstrated its ability to induce apoptosis in human breast cancer (MCF-7) cells. researchgate.net This was evidenced by the translocation of phosphatidylserine, DNA damage, and a shift in the Bax:Bcl-2 ratio, which are all hallmarks of apoptosis. researchgate.net In silico studies have also suggested that compounds like HTMF can inhibit the binding of MDM2 to p53, thereby promoting apoptosis. researchgate.net

Table 2: Cytotoxic and Apoptotic Effects of a Representative Isoflavone on Oral Cancer Cells

| Cell Line | Compound | Concentration (µM) for Apoptosis Induction | Key Apoptotic Events |

|---|---|---|---|

| Oral Squamous Carcinoma Cells | Semilicoisoflavone B | 25, 50, 100 | ROS production, downregulation of MAPK and Ras/Raf/MEK signaling, decreased survivin expression. researchgate.net |

Data for a representative isoflavone, semilicoisoflavone B, illustrating the potential of this class of compounds to induce apoptosis in cancer cells. researchgate.net

The oxidative burst, or respiratory burst, in neutrophils is a critical component of the innate immune response, characterized by the rapid release of reactive oxygen species (ROS) to kill invading pathogens. mdpi.comnih.gov However, an excessive or prolonged oxidative burst can contribute to tissue damage in inflammatory conditions. nih.gov Flavonoids have been shown to inhibit the respiratory burst of neutrophils. nih.gov

The modulation of neutrophil oxidative burst by chromone derivatives has been a subject of investigation. For instance, a study on 43 structurally related 2-styrylchromones evaluated their effects on the viability and oxidative burst of freshly isolated human neutrophils. wikipedia.org Several of these compounds were found to be effective inhibitors of the neutrophil oxidative burst, with some exhibiting IC50 values in the low micromolar range. wikipedia.org The structure-activity relationship of these compounds indicated that the presence and position of hydroxyl and catechol groups on the B-ring play a significant role in their modulatory activity. wikipedia.org This suggests that compounds like this compound, with its hydroxylated phenyl ring, may have the potential to modulate neutrophil oxidative burst.

Table 3: Inhibition of Neutrophil Oxidative Burst by Representative 2-Styrylchromones

| Compound | IC50 (µM) |

|---|---|

| 2-Styrylchromone B8 | 0.7 ± 0.1 |

| 2-Styrylchromone C8 | 1.4 ± 0.2 |

Data for representative 2-styrylchromones, demonstrating the potential of chromone derivatives to inhibit neutrophil oxidative burst. wikipedia.org

GATA-binding factor 2 (GATA-2) is a transcription factor that plays a critical role in the development, self-renewal, and maintenance of blood-forming and other tissue-forming stem cells. youtube.comnih.gov It regulates a multitude of genes essential for these processes. youtube.com The expression of GATA-2 itself is tightly regulated, and dysregulation of its function is implicated in various diseases, including myelodysplasia and myeloid leukemia. nih.govnih.gov

Currently, there is a lack of direct scientific evidence linking this compound or other isoflavones to the direct regulation of GATA-2 gene expression. GATA-2's function is known to be regulated by various post-translational modifications, including acetylation, which can enhance its DNA-binding and transactivation activities. nih.govnih.gov While natural compounds are known to influence various signaling pathways that could potentially impact transcription factor activity, the specific interaction between isoflavanones and the GATA-2 regulatory network remains an area for future investigation. Given the role of GATA-2 in cell proliferation and survival, and the known effects of flavonoids on these processes, exploring a potential link could be a promising avenue for research. nih.gov

Antimicrobial Activity against Specific Microorganisms

The increasing prevalence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents from natural sources, including flavonoids. scielo.br A study on 7-hydroxy-4',6-dimethoxy-isoflavone, a compound structurally similar to this compound, demonstrated its antibacterial and antifungal properties. nih.gov This isoflavone was found to inhibit the growth of Gram-positive bacteria, specifically Staphylococcus aureus and Staphylococcus epidermidis. nih.gov

In the same study, the isoflavone also exhibited significant antifungal activity against the dermatophytes Trichophyton mentagrophytes and Microsporum canis. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) were determined to quantify its efficacy. nih.gov Other research has also highlighted the potential of methoxyflavones as antibacterial agents, including against carbapenem-resistant strains of bacteria when used in combination with conventional antibiotics. scielo.br

Table 4: Antimicrobial Activity of 7-Hydroxy-4',6-dimethoxy-isoflavone

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 25923 | 2000 | >2000 |

| Staphylococcus epidermidis ATCC 12228 | 2000 | >2000 |

| Trichophyton mentagrophytes | 15.6 | 31.2 |

| Microsporum canis | 125 | 125 |

Data for the structurally similar compound 7-hydroxy-4',6-dimethoxy-isoflavone. nih.gov

Antiviral Activity

Flavonoids, including isoflavones, have been recognized for their antiviral properties against a broad spectrum of viruses. semanticscholar.org These natural compounds can interfere with various stages of the viral life cycle, including entry into the host cell, replication, and protein translation. semanticscholar.org The antiviral mechanisms of flavonoids are diverse and can involve direct interaction with viral components or modulation of host cell signaling pathways. semanticscholar.org

While specific antiviral studies on this compound are limited, the general class of isoflavones has shown promising results. For instance, some flavonoids have been found to inhibit viral neuraminidase, proteases, and DNA/RNA polymerases. semanticscholar.org Research on other methoxyflavones has demonstrated activity against viruses such as influenza A and B. researchgate.net The antiviral efficacy of these compounds is often evaluated by determining their 50% effective concentration (EC50), which is the concentration required to inhibit viral activity by half. researchgate.netresearchgate.net The broad antiviral potential of flavonoids suggests that this compound could be a candidate for further investigation in this area.

Table 5: Examples of Viruses Inhibited by Flavonoids

| Flavonoid Class | Virus | Potential Mechanism of Action |

|---|---|---|

| Flavones (e.g., Apigenin) | Enterovirus 71 | Suppression of internal ribosome entry site (IRES) operation. semanticscholar.org |

| Flavones (e.g., Baicalein) | Japanese Encephalitis Virus (JEV) | Inhibition of viral adsorption and RNA replication. semanticscholar.org |

| Flavonols (e.g., Dihydroquercetin) | Coxsackievirus B4 (CVB4) | Suppression of viral replication. semanticscholar.org |

This table provides a general overview of the antiviral potential of the broader flavonoid class.

In Vivo Efficacy Studies in Animal Models

Animal models are crucial for evaluating the physiological effects of novel compounds in a complex biological system. For the chromanone class of molecules, these studies have explored a range of potential therapeutic applications, revealing significant bioactivity.

Anti-inflammatory and Immunomodulatory Effects

The chromone and chromanone frameworks are recognized for their anti-inflammatory and immunomodulatory potential, which has been validated in several preclinical animal models.

New chromone derivatives isolated from Vitex negundo have demonstrated significant anti-inflammatory and antinociceptive activities in vivo. researchgate.net In a carrageenan-induced paw edema assay in mice, these compounds robustly ameliorated paw swelling, indicating potent anti-inflammatory properties. researchgate.net Further research into chromone constituents from Bouvardia ternifolia in a mouse model of rheumatoid arthritis induced with complete Freund's adjuvant (CFA) and type II collagen showed notable immunomodulatory effects. nih.gov Fractions containing these chromones were found to modulate both proinflammatory and anti-inflammatory cytokines in the kidneys and synovial joints. nih.gov

In the context of neuroinflammation, a study on chromanone-based derivatives demonstrated that specific analogues could effectively mitigate the inflammation response within the hippocampal tissue in a lipopolysaccharide (LPS)-induced mouse model by inhibiting microglial activation. researchgate.net Another study involving novel 2-phenyl-4H-chromen-4-one derivatives in a mouse model of LPS-induced inflammatory disease found that the lead compound could downregulate pro-inflammatory markers such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). rsc.org

| Compound Class | Animal Model | Key Findings | Source |

|---|---|---|---|

| Chromone derivatives from Vitex negundo | Carrageenan-induced paw edema in mice | Significant reduction in paw edema. | researchgate.net |

| Chromone constituents from Bouvardia ternifolia | Collagen-induced rheumatoid arthritis in mice | Modulation of pro- and anti-inflammatory cytokines in kidney and synovial joints. | nih.gov |

| Chromanone-based derivative (4e) | LPS-induced neuroinflammation in mice | Mitigated inflammation response in hippocampal tissue; inhibited microglial activation. | researchgate.net |

| 2-Phenyl-4H-chromen-4-one derivative | LPS-induced inflammatory disease in mice | Downregulated serum levels of NO, IL-6, and TNF-α. | rsc.org |

Neuropharmacological Potential

The neuropharmacological potential of the chromanone scaffold is an emerging area of research, with preclinical studies pointing towards its promise in addressing neurodegenerative diseases. The core structure is considered a privileged scaffold for designing multi-target agents for conditions like Alzheimer's disease. mdpi.commdpi.com

In vivo studies have substantiated the potential of chromanones in neuroinflammation, a key process in many neurodegenerative disorders. A specific chromanone derivative, analogue 4e, was shown to effectively reduce the inflammatory response in the hippocampus of mice treated with LPS, a potent inflammatory agent. researchgate.net This neuroprotective effect was linked to the inhibition of microglial activation, which is a central event in brain inflammation. researchgate.net The chromanone chemotype has been explored for its ability to interact with multiple targets relevant to Alzheimer's disease, including cholinesterases and monoamine oxidases, though in vivo validation of these multi-target agents is still in early stages. mdpi.comnih.gov

| Compound Class | Animal Model | Key Findings | Source |

|---|---|---|---|

| Chromanone-based derivative (4e) | LPS-induced neuroinflammation in mice | Effectively mitigated inflammation in hippocampal tissue. | researchgate.net |

Metabolic Regulation (e.g., Glucose Homeostasis, Adipogenesis)

Significant in vivo research has been conducted on (E)-5-hydroxy-7-methoxy-3-(2′-hydroxybenzyl)-4-chromanone (HM-chromanone), a homoisoflavonoid, demonstrating its robust effects on metabolic regulation in various mouse models.

In a mouse model of endotoxin-induced insulin (B600854) resistance, administration of HM-chromanone markedly reduced blood glucose levels compared to the LPS-treated control group. researchgate.net This suggests an ability to alleviate acute hyperglycemia. researchgate.net Further studies in a genetic model of type 2 diabetes (db/db mice) confirmed these effects, showing that HM-chromanone treatment significantly lowered blood glucose and glycosylated hemoglobin levels. nih.gov The compound improved insulin resistance by increasing the expression of key proteins in the insulin signaling pathway in skeletal muscle. nih.gov

Beyond glucose homeostasis, HM-chromanone has shown potent effects on lipid metabolism and adipogenesis. In high-fat diet-fed mice, its administration led to decreased body weight, fat mass, and adipocyte size. It also improved plasma lipid profiles and reduced macrophage infiltration and the expression of pro-inflammatory cytokines in adipose tissue. These anti-obesity and anti-inflammatory properties were linked to the downregulation of the SREBP-1c and NF-κB pathways. In the livers of diabetic mice, HM-chromanone helped ameliorate dyslipidemia by regulating genes related to fatty acid synthesis and oxidation. nih.gov

| Compound | Animal Model | Key Findings | Source |

|---|---|---|---|

| HM-chromanone | LPS-induced insulin resistance in mice | Significantly reduced high blood glucose levels. | researchgate.net |

| HM-chromanone | db/db mice (Type 2 Diabetes model) | Lowered blood glucose and glycosylated hemoglobin; improved insulin signaling and dyslipidemia. | nih.gov |

| HM-chromanone | High-fat diet-fed mice (Obesity model) | Decreased body weight, fat mass, and adipocyte diameter; reduced adipose tissue inflammation. |

Antitumor and Antiproliferative Investigations

The antitumor potential of the broader chromone scaffold has been investigated in animal models. While extensive in vivo data on simple chromanones remains limited, studies on related chromone analogues provide insight into the potential antiproliferative activity of this structural class.

| Compound Class | Animal Model | Key Findings | Source |

|---|---|---|---|

| 4-Amino-2H-benzo[h]chromen-2-one analogues | Brca1/p53 mutant mice (mammary tumor model) | Significantly reduced mammary cell numbers and gland branching; inhibited cell proliferation. |

Computational Chemistry and Molecular Modeling of 2 3 Hydroxyphenyl 7 Methoxychroman 4 One Interactions

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial in drug discovery for predicting the binding affinity and mode of interaction between a small molecule, such as 2-(3-Hydroxyphenyl)-7-methoxychroman-4-one, and a specific protein target.

The process involves placing the three-dimensional structure of the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy or docking score. A more negative score typically indicates a more favorable binding interaction. These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For this compound, docking studies would be used to screen potential protein targets and elucidate its mechanism of action. For example, studies on similar flavonoid compounds have used molecular docking to identify potential inhibitors for enzymes involved in diseases like cancer or inflammation. ekb.egnih.govunsoed.ac.id The docking results for this compound would identify the specific amino acid residues in a target's active site that it interacts with, providing a basis for designing more potent derivatives.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table is a hypothetical representation of data that would be generated from a molecular docking study.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Enzyme A (e.g., Kinase) | -8.5 | Lys72, Met105, Asp160 | Hydrogen Bond, Hydrophobic |

| Enzyme B (e.g., Cyclooxygenase) | -7.9 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| Receptor C (e.g., Nuclear Receptor) | -9.1 | Gln250, Leu310, His450 | Hydrogen Bond, Pi-Pi Stacking |

Density Functional Theory (DFT) for Electronic Properties and Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to study the structural, electronic, and energetic properties of compounds. For this compound, DFT calculations can provide a deep understanding of its intrinsic chemical nature.

Key applications of DFT include:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculating the distribution of electrons to identify reactive sites. This is often visualized using Molecular Electrostatic Potential (MEP) maps, where different colors represent regions of positive or negative electrostatic potential.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and electronic excitability. researchgate.net

Reaction Mechanisms: DFT can model the transition states and energy profiles of chemical reactions, such as metabolic transformations or the cyclization of precursor chalcones into flavanones.

Studies on structurally related chalcones and flavones have successfully used DFT to correlate their electronic properties with their observed biological activities. sysrevpharm.org

Table 2: Representative Electronic Properties of this compound Calculable by DFT This table provides examples of parameters that would be calculated in a DFT analysis.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 Debye | Measures the polarity of the molecule |

Structure-Based Pharmacophore Modeling

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A structure-based pharmacophore model is derived from the interaction pattern observed between a ligand and its target protein in a known 3D complex.

For this compound, if a crystal structure of it bound to a target protein were available, a pharmacophore model could be generated. This model would consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. The model serves as a 3D query to search large chemical databases for other diverse compounds that could fit the same binding site and potentially have similar or improved activity. This approach is instrumental in virtual screening and lead optimization. Research on similar scaffolds, like chalcones, has utilized pharmacophore modeling to identify new potential inhibitors for targets such as the estrogen receptor. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, offering insights that static models like docking cannot.

Key applications for this compound include:

Conformational Analysis: Flavonoids are flexible molecules. MD simulations can explore the different shapes (conformations) the compound can adopt in solution, which is crucial for understanding which conformation is active.

Binding Dynamics and Stability: After a docking simulation places the compound in a protein's binding site, an MD simulation can be run on the complex. This simulation assesses the stability of the binding pose over time, revealing how the ligand and protein adjust to each other and confirming the persistence of key interactions. Studies on other methoxy (B1213986) flavone (B191248) derivatives have used MD simulations to validate docking results and confirm the stability of ligand-receptor complexes. nih.gov

These simulations provide a more realistic representation of the biological environment and are essential for validating the predictions made by molecular docking and for understanding the energetic principles behind molecular recognition.

Future Research Directions for 2 3 Hydroxyphenyl 7 Methoxychroman 4 One and Chromanone Analogs

The chromanone scaffold, a core structure in many naturally occurring and synthetic compounds, continues to be a focal point of intensive research due to its privileged role in medicinal chemistry. rsc.orgresearchgate.net The specific compound, 2-(3-Hydroxyphenyl)-7-methoxychroman-4-one, and its analogs represent a promising area for future investigation. Advancements in technology and methodology are paving the way for deeper insights into their therapeutic potential and mechanisms of action. The following sections outline key future research directions that could unlock the full potential of this chemical class.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-(3-Hydroxyphenyl)-7-methoxychroman-4-one, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves cyclization of chalcone precursors under acidic or basic conditions. For example, Claisen-Schmidt condensation followed by cyclization using boron trifluoride etherate can yield the chroman-4-one scaffold. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) to enhance yield. Purity is verified via HPLC (≥99% purity, as in related flavonoids ), and intermediates are characterized using H/C NMR .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Key techniques include:

- NMR : H NMR identifies methoxy (-OCH) at δ 3.8–4.0 ppm and phenolic -OH at δ 9.5–10.5 ppm. C NMR confirms carbonyl (C-4) at ~180 ppm .

- MS : High-resolution ESI-MS provides molecular ion [M+H] and fragmentation patterns to validate the structure .

- FT-IR : Absorbance at 1650–1700 cm (C=O stretch) and 3200–3500 cm (-OH) .

Q. What crystallographic methods are used for structural determination of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is standard. Parameters include:

- Puckering analysis : Cremer-Pople coordinates quantify ring conformation (e.g., half-chair vs. sofa) .

- Hydrogen bonding : O-H···O interactions stabilize the crystal lattice, as seen in 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for its biological activities?

- Methodological Answer : SAR studies compare substituent effects on bioactivity. For example:

- Hydroxyl position : 3-Hydroxyphenyl vs. 4-hydroxyphenyl analogs show varying antioxidant activity (IC values differ by 2–5 μM in DPPH assays) .

- Methoxy group : Removal of 7-OCH reduces lipophilicity (LogP decreases by ~0.5), impacting membrane permeability .

- In silico docking : AutoDock Vina predicts binding affinities to targets like COX-2 (∆G = -8.2 kcal/mol) .

Q. How can contradictions in pharmacological data (e.g., conflicting IC values) be resolved?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines, incubation time). Mitigation strategies:

- Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., quercetin for antioxidant assays) .

- Dose-response curves : Triplicate experiments with nonlinear regression (GraphPad Prism) improve IC accuracy .

Q. What experimental designs are suitable for assessing bioavailability and pharmacokinetics?

- Methodological Answer :

- In vitro : Caco-2 cell monolayers measure permeability (P > 1 × 10 cm/s indicates good absorption) .

- In vivo : LC-MS/MS quantifies plasma concentration after oral administration (t = 4–6 hrs in rodents) .

- LogD analysis : Shake-flask method at pH 7.4 predicts tissue distribution .

Q. How are discrepancies in crystallographic data (e.g., bond length variations) addressed?

- Methodological Answer :

- Refinement constraints : SHELXL restrains thermal parameters (U) for disordered atoms .

- Twinned data : XSCALE (in XDS) processes multi-component crystals, improving R < 0.05 .

- Validation tools : PLATON checks for missed symmetry and hydrogen bonding geometry .

Q. What computational approaches predict molecular interactions and conformational dynamics?

- Methodological Answer :

- MD simulations : GROMACS models solvation effects (e.g., water dynamics around -OH groups) over 100 ns trajectories .

- DFT calculations : Gaussian09 optimizes geometry at B3LYP/6-31G* level, revealing charge distribution on the chromone ring .

- Pharmacophore modeling : Phase (Schrödinger) identifies essential features (e.g., H-bond donors) for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.